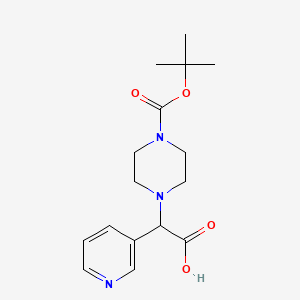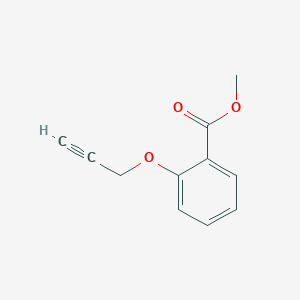
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H5F3O3 . It has a molecular weight of 206.12 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is 1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a solid substance . It has a melting point of 58-60°C . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pd-Catalyzed Ortho C-H Hydroxylation
A study demonstrated the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing 4-chloroanthranilic acid as a transient directing group. This reaction showcases the potential application of benzaldehydes in synthetic organic chemistry, particularly in hydroxylation reactions, which are crucial for introducing hydroxyl groups into aromatic compounds in a precise manner (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).
Oxidative Rearrangement to Oxazole-2-thiones
Another research highlighted the conversion of hydroxy-beta-thiolactams to oxazole-2-thiones through a novel DMSO-promoted oxidation. The study underlines the chemical versatility of hydroxy-substituted benzaldehydes and their derivatives in facilitating novel organic transformations (X. Creary & A. Losch, 2008).
Enzyme Catalysis for Asymmetric C–C-Bond Formation
Benzaldehyde lyase (BAL) has been explored for its enantioselective catalysis in the formation of benzoin derivatives, indicating the enzyme's utility in chiral synthesis processes. This application demonstrates the role of benzaldehydes in biocatalytic processes for the synthesis of chiral compounds (Sven Kühl et al., 2007).
Bifunctional Catalysts for Cascade Reactions
Research on polyoxometalate (POM)-intercalated layered double hydroxides (LDHs) as bifunctional catalysts for cascade reactions involving benzyl alcohol to benzaldehyde and subsequent Knoevenagel condensation emphasizes the catalytic versatility of benzaldehyde derivatives in facilitating complex organic reactions (Kai Liu et al., 2016).
Linkers for Solid Phase Organic Synthesis
The use of electron-rich benzaldehyde derivatives as linkers in solid-phase organic synthesis, for the preparation of secondary amides, highlights the utility of benzaldehyde derivatives in the development of pharmaceuticals and other organic compounds through solid-phase synthesis techniques (E. Swayze, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the respiratory system .
Biochemical Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a similar compound, has been reported as an intermediate during the biotransformation pathways of CP-122,721 in humans .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor .
Eigenschaften
IUPAC Name |
2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIITUNJEPEAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381356 | |
| Record name | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497959-31-6 | |
| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)
